REACTION_SMILES
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[NH2:1][c:2]1[n:3][c:4]([CH3:9])[c:5]([Cl:8])[cH:6][cH:7]1.[Na+:15].[OH-:14].[OH:10][N+:11]([O-:12])=[O:13].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20]>>[NH2:1][c:2]1[n:3][c:4]([CH3:9])[c:5]([Cl:8])[cH:6][c:7]1[N+:11](=[O:10])[O-:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(N)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1nc(N)c([N+](=O)[O-])cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |